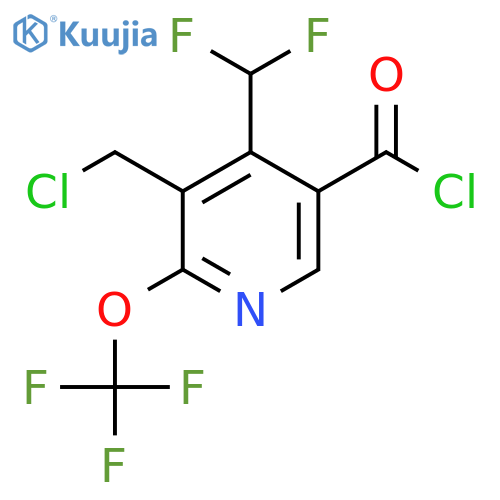Cas no 1805950-58-6 (3-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-carbonyl chloride)

1805950-58-6 structure
商品名:3-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-carbonyl chloride
CAS番号:1805950-58-6
MF:C9H4Cl2F5NO2
メガワット:324.031578063965
CID:4812123
3-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-carbonyl chloride
-
- インチ: 1S/C9H4Cl2F5NO2/c10-1-3-5(7(12)13)4(6(11)18)2-17-8(3)19-9(14,15)16/h2,7H,1H2
- InChIKey: QYOXSVDBFLXQKK-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(=NC=C(C(=O)Cl)C=1C(F)F)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 328
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 3.9
3-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029077136-1g |
3-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-carbonyl chloride |
1805950-58-6 | 97% | 1g |
$1,549.60 | 2022-04-01 |
3-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-carbonyl chloride 関連文献
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
1805950-58-6 (3-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-carbonyl chloride) 関連製品
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
